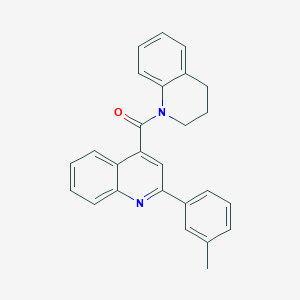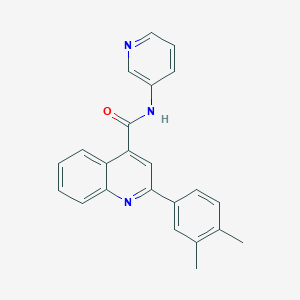![molecular formula C26H30N2O4 B3436488 N,N'-1,4-cyclohexanediylbis[3-(4-methoxyphenyl)acrylamide]](/img/structure/B3436488.png)
N,N'-1,4-cyclohexanediylbis[3-(4-methoxyphenyl)acrylamide]
Overview
Description
N,N'-1,4-cyclohexanediylbis[3-(4-methoxyphenyl)acrylamide], commonly known as CHMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including drug development, material science, and biotechnology. CHMA is a versatile molecule with a unique structure that makes it an attractive candidate for a wide range of applications.
Mechanism of Action
The mechanism of action of CHMA is not fully understood, but it is believed to be related to its ability to form self-assembled nanoparticles. These nanoparticles can interact with biological membranes, leading to changes in membrane permeability and fluidity. This, in turn, can affect the uptake of nutrients and drugs by cells, leading to cell death or inhibition of growth.
Biochemical and Physiological Effects:
CHMA has been shown to exhibit various biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have demonstrated that CHMA can induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial and fungal growth, and modulate the activity of enzymes and proteins. In vivo studies have shown that CHMA can reduce tumor growth and improve the survival of animals with cancer. However, the long-term effects of CHMA on human health are still unknown and require further investigation.
Advantages and Limitations for Lab Experiments
CHMA has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. It can be used as a monomer to synthesize various functional polymers, as a ligand to immobilize enzymes and proteins, and as a drug delivery system. However, CHMA also has some limitations, such as its low solubility in water, which can affect its bioavailability and toxicity. Additionally, the toxicity of CHMA at high concentrations is still unknown, and its long-term effects on human health require further investigation.
Future Directions
There are several future directions for the research on CHMA, including:
1. Investigating the mechanism of action of CHMA at the molecular level to understand its interactions with biological membranes and proteins.
2. Developing new methods for the synthesis of CHMA and its derivatives to improve their yield and purity.
3. Studying the toxicity of CHMA at high concentrations and its long-term effects on human health.
4. Exploring the potential applications of CHMA in drug delivery, tissue engineering, and biocatalysis.
5. Developing new functional materials based on CHMA for various applications, such as sensors, membranes, and coatings.
Conclusion:
In conclusion, CHMA is a promising compound with potential applications in various fields, including drug development, material science, and biotechnology. Its unique structure and properties make it an attractive candidate for a wide range of applications. However, further research is needed to fully understand its mechanism of action, toxicity, and long-term effects on human health. The development of new methods for the synthesis of CHMA and its derivatives and the exploration of its potential applications in various fields will pave the way for the future research on this compound.
Scientific Research Applications
CHMA has been extensively studied for its potential applications in drug development, material science, and biotechnology. In drug development, CHMA has been shown to exhibit anticancer, antibacterial, and antifungal activities. It has also been investigated for its potential as a drug delivery system due to its ability to form self-assembled nanoparticles. In material science, CHMA has been used as a monomer to synthesize various functional polymers, such as hydrogels, which have applications in tissue engineering and drug delivery. In biotechnology, CHMA has been used as a ligand to immobilize enzymes and proteins for various biocatalytic reactions.
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]cyclohexyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-31-23-13-3-19(4-14-23)7-17-25(29)27-21-9-11-22(12-10-21)28-26(30)18-8-20-5-15-24(32-2)16-6-20/h3-8,13-18,21-22H,9-12H2,1-2H3,(H,27,29)(H,28,30)/b17-7+,18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBNDXPBROLXNA-ZEELXFFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2CCC(CC2)NC(=O)C=CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2CCC(CC2)NC(=O)/C=C/C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B3436408.png)

![1,1'-(1,3-phenylenedicarbonyl)bis[4-(2-fluorophenyl)piperazine]](/img/structure/B3436429.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3436437.png)

![5-chloro-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3436451.png)
![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3436453.png)
![N,N'-bis[2-(aminocarbonyl)phenyl]pentanediamide](/img/structure/B3436465.png)


![4-[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3436483.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3436496.png)
![N-[4-(aminosulfonyl)benzyl]-5-bromo-2-furamide](/img/structure/B3436511.png)